TSPP (tetrasodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

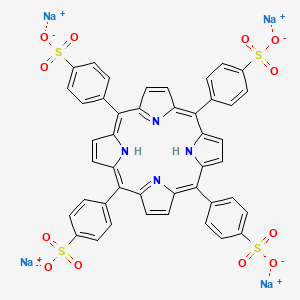

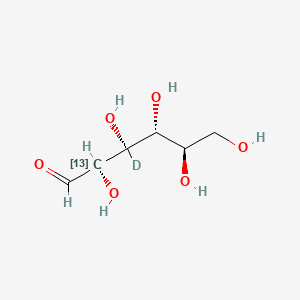

Tetrasodium pyrophosphate, also known as sodium pyrophosphate or tetrasodium phosphate, is an inorganic compound with the chemical formula Na₄P₂O₇. It is a white, water-soluble solid composed of pyrophosphate anions and sodium ions. This compound is commonly used as a buffering agent, emulsifier, dispersing agent, and thickening agent in various industries .

Preparation Methods

Tetrasodium pyrophosphate is typically produced through the reaction of furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate. This disodium phosphate is then heated to 450°C to yield tetrasodium pyrophosphate : [ 2 \text{Na}_2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Tetrasodium pyrophosphate undergoes various chemical reactions, including:

Scientific Research Applications

Tetrasodium pyrophosphate has a wide range of applications in scientific research and industry:

Detergents and Cleaning Products: It acts as a builder and water softener, enhancing the effectiveness of cleaning agents by removing calcium and magnesium ions.

Water Treatment: It prevents scale formation in water systems by chelating calcium and magnesium ions.

Textile Industry: It is used to remove metal ions from fibers and fabrics and acts as a dispersant and buffering agent in dyeing processes.

Personal Care Products: It functions as a pH adjuster and thickening agent in products like toothpaste.

Photography: It serves as a buffering agent and stabilizer in photographic processes.

Fire Retardants: It is used in fire retardant formulations for various materials.

Metal Cleaning and Plating: It helps remove tarnish and improve the adherence of coatings in industrial applications.

Mechanism of Action

Tetrasodium pyrophosphate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Tetrasodium pyrophosphate is unique in its combination of buffering, chelating, and emulsifying properties. Similar compounds include:

Trisodium phosphate: Used as a cleaning agent and food additive.

Pentasodium triphosphate: Commonly used in detergents and water treatment.

Sodium hexametaphosphate: Used in water treatment and as a dispersing agent.

Tetrasodium pyrophosphate stands out due to its versatility and effectiveness in various applications, making it a valuable compound in multiple industries.

Properties

Molecular Formula |

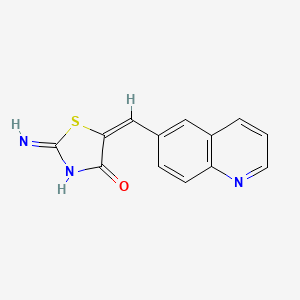

C44H26N4Na4O12S4 |

|---|---|

Molecular Weight |

1022.9 g/mol |

IUPAC Name |

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |

InChI Key |

OFULOVGOJWDDRJ-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)

![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)